N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Overview
Description
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a compound that contains a trifluoromethyl group attached to an oxazole ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 3-(trifluoromethyl)-1,2-oxazole with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds
Scientific Research Applications
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxazoles and acetamides, such as:
- 3-(trifluoromethyl)-1,2-oxazole
- N-(trifluoromethyl)acetamide
- 5-(trifluoromethyl)-1,2-oxazole
Uniqueness
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is unique due to the specific positioning of the trifluoromethyl group and the acetamide moiety, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The trifluoromethyl group improves the compound's ability to penetrate biological membranes and interact with proteins, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are yet to be fully established. In comparative studies, similar oxazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that modifications to the oxazole ring can significantly influence enzyme inhibition potency .
Case Studies
Several case studies highlight the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results indicated that modifications to the oxazole structure could enhance antimicrobial efficacy against Cryptosporidium parvum, a significant enteric pathogen .
- Inflammation Models : In a model assessing inflammatory responses in murine macrophages, this compound reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Enzyme Activity : A comparative analysis involving related compounds showed that this compound inhibited specific enzymes linked to metabolic disorders. The IC50 values were notably lower than those of structurally similar compounds, suggesting enhanced potency due to the trifluoromethyl substitution .
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | CHFNO |
Antimicrobial Activity | Active against S. aureus, E. coli |
Anti-inflammatory Effect | Reduces TNF-alpha and IL-6 levels |
Enzyme Inhibition | Potent inhibitor with low IC50 values |
Properties
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-22-8 | |
Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.